Pyrazolo[1,5-a]pyrimidin-5-ol
Description
Significance of Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds in Medicinal Chemistry and Drug Discovery
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system comprising pyrazole (B372694) and pyrimidine (B1678525) rings, is a privileged structure in medicinal chemistry and drug discovery. mdpi.comencyclopedia.pubnih.gov Its significance stems from the wide array of biological activities exhibited by its derivatives, establishing it as a versatile building block for the development of novel therapeutic agents. cofc.edunih.gov
The broad-ranging medicinal properties of pyrazolo[1,5-a]pyrimidine derivatives include:
Anticancer agents: These compounds have shown considerable potential in cancer treatment by inhibiting the proliferation of cancer cells and targeting enzymes linked to abnormal cell reproduction. mdpi.commtu.edursc.org They have been investigated as inhibitors of various protein kinases crucial in cancer progression. mtu.edursc.org
Central Nervous System (CNS) agents: Derivatives of this scaffold have been developed as agents targeting the CNS. cofc.edunih.gov
Anti-infectious and Antimicrobial agents: The pyrazolo[1,5-a]pyrimidine framework has been utilized to create compounds with antibacterial and antifungal properties. cofc.edunih.govacs.org
Anti-inflammatory agents: The scaffold has served as a basis for the development of compounds with anti-inflammatory activity. cofc.edunih.gov
Enzyme inhibitors: Many pyrazolo[1,5-a]pyrimidine derivatives act as potent and selective inhibitors of various enzymes, including protein kinases, which are key targets in multiple diseases. mdpi.commtu.edumdpi.com
The great synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for structural modifications across its periphery, enabling the design of extensive compound libraries for drug discovery. mdpi.comnih.gov This adaptability has led to the development of several commercially available drugs, highlighting the scaffold's biocompatibility and generally low toxicity. mdpi.comencyclopedia.pub
Structural Context and Research Focus on Pyrazolo[1,5-a]pyrimidin-5-ol (B1436583) and its Derivatives
This compound is a specific derivative of the broader pyrazolo[1,5-a]pyrimidine family, characterized by a hydroxyl group at the 5-position of the fused ring system. This structural feature is of particular interest to researchers. For instance, a method for synthesizing 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine has been reported, demonstrating the accessibility of this specific substitution pattern. mdpi.com
The research focus on this compound and its derivatives is driven by the potential to create novel compounds with tailored biological activities. The presence of the hydroxyl group offers a reactive site for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). By altering the substituents on the pyrazolo[1,5-a]pyrimidine core, chemists can fine-tune the pharmacological properties of the resulting molecules to enhance their potency and selectivity for specific biological targets. cofc.edu
Historical Trajectory and Current Research Trends in Pyrazolo[1,5-a]pyrimidine Chemistry and Biology
The study of pyrazolo[1,5-a]pyrimidine derivatives has a rich history, with initial interest in their synthesis and chemical properties. mdpi.comnih.gov Over the years, the focus has increasingly shifted towards their biological applications, particularly in medicinal chemistry. cofc.edunih.gov The first major review of this scaffold laid the groundwork for subsequent research into its derivatization and use. mdpi.comnih.gov
Current research trends are centered on several key areas:
Development of Efficient Synthetic Methods: Researchers are continuously working on new and improved synthetic routes to pyrazolo[1,5-a]pyrimidine derivatives. mdpi.comrsc.org This includes the use of microwave-assisted synthesis, multi-component reactions, and green chemistry approaches to enhance efficiency and reduce environmental impact. mtu.edursc.org
Exploration of Anticancer Activity: A significant portion of current research is dedicated to the design and synthesis of pyrazolo[1,5-a]pyrimidine-based anticancer agents. mdpi.com This includes their role as protein kinase inhibitors, which are critical in targeted cancer therapies. mtu.edursc.org
Kinase Inhibition: The scaffold is a prominent framework for developing inhibitors of various kinases, such as Tropomyosin receptor kinases (Trks), which are important targets in the treatment of solid tumors. mdpi.com Two of the three marketed drugs for NTRK fusion cancers contain a pyrazolo[1,5-a]pyrimidine nucleus. mdpi.comresearchgate.net
Material Science Applications: Beyond medicinal chemistry, the unique photophysical properties of these compounds have garnered attention in material science, where they are being explored as emergent fluorophores. mdpi.comencyclopedia.pub
Rationale and Scope for In-depth Academic Inquiry into this compound
The distinct structural features and the proven therapeutic potential of the broader pyrazolo[1,5-a]pyrimidine family provide a strong rationale for an in-depth academic inquiry into this compound. The hydroxyl group at the 5-position presents a unique handle for synthetic manipulation, offering the potential to generate novel derivatives with enhanced or entirely new biological activities.
The scope of such an inquiry would encompass:
Synthesis and Functionalization: Developing novel and efficient synthetic pathways to this compound and its derivatives. This would involve exploring various reaction conditions and starting materials to achieve structural diversity.
Biological Evaluation: Screening these new compounds for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. A particular focus would be on their potential as enzyme inhibitors.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups and substitution patterns influence its biological activity. This is crucial for the rational design of more potent and selective drug candidates. cofc.edu
Computational Modeling: Employing in silico methods to predict the binding modes of these compounds with their biological targets, thereby guiding the design of new and more effective molecules.
A focused investigation into this compound holds the promise of uncovering new lead compounds for drug development and expanding the chemical space of this already valuable scaffold.
Structure
3D Structure
Properties
IUPAC Name |
4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1-4H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLIYLLMLAQRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582949 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29274-22-4, 1027534-43-5 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | pyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidin 5 Ol and Its Analogs
Strategic Approaches to Pyrazolo[1,5-a]pyrimidine (B1248293) Core Construction
The primary and most widely employed strategy for constructing the pyrazolo[1,5-a]pyrimidine nucleus involves the formation of the pyrimidine (B1678525) ring through the reaction of 3-aminopyrazoles with 1,3-biselectrophilic compounds. mdpi.comnih.govencyclopedia.pub This approach offers significant flexibility, allowing for the introduction of various substituents at positions 2, 3, 5, 6, and 7 of the final fused heterocyclic system. nih.gov
Cyclocondensation Reactions for Pyrimidine Ring Formation
Cyclocondensation reactions are the cornerstone of pyrazolo[1,5-a]pyrimidine synthesis. These reactions typically involve the condensation of a 1,3-bisnucleophilic 3-aminopyrazole (B16455) with a suitable 1,3-biselectrophilic partner. rsc.orgchim.it
The reaction between 3-aminopyrazoles and various 1,3-biselectrophilic compounds is a versatile and extensively studied method for the synthesis of the pyrazolo[1,5-a]pyrimidine core. mdpi.comnih.govencyclopedia.pubrsc.org The choice of the 1,3-biselectrophile dictates the substitution pattern of the resulting pyrimidine ring.
β-Dicarbonyls: The use of β-dicarbonyl compounds is the most common approach due to the commercial availability of a wide range of starting materials. nih.govsmolecule.com For instance, the reaction of 3-aminopyrazoles with diethyl malonate can lead to the formation of pyrazolo[1,5-a]pyrimidine-5,7-diols. nih.gov Subsequent chlorination and further functionalization can then be performed. nih.gov The reaction of 3-amino-4-(difluoromethyl)pyrazole with a β-ketoaldehyde or β-ketoester under acidic conditions is a plausible route to obtaining 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol, where a subsequent oxidation or hydrolysis step would introduce the hydroxyl group. vulcanchem.com
β-Enaminones: β-Enaminones are highly effective 1,3-biselectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines, often showing enhanced reactivity compared to their β-dicarbonyl counterparts. mdpi.com The reaction proceeds via an initial aza-Michael type addition of the exocyclic amino group of the 3-aminopyrazole to the β-position of the enaminone, followed by cyclocondensation of the pyrazole (B372694) nitrogen with the carbonyl group. mdpi.com This method has been successfully employed in microwave-assisted syntheses to produce a variety of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in high yields. mdpi.comrsc.org
β-Haloenones: These compounds also serve as effective 1,3-biselectrophiles in reactions with 3-aminopyrazoles to afford pyrazolo[1,5-a]pyrimidines. mdpi.comrsc.org
β-Ketonitriles: β-Ketonitriles are valuable precursors for the synthesis of aminopyrazolo[1,5-a]pyrimidines. chim.itarkat-usa.org For example, microwave-assisted synthesis using β-ketonitriles has been utilized to prepare 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov Additionally, a three-component reaction of β-ketonitriles, sulfonyl hydrazides, and a base can provide access to densely functionalized pyrazolo[1,5-a]pyrimidines. nih.gov
| 1,3-Biselectrophile | Resulting Pyrazolo[1,5-a]pyrimidine Derivative | Key Features |
| β-Dicarbonyls | Pyrazolo[1,5-a]pyrimidine-5,7-diols | Widely available starting materials. nih.govsmolecule.com |
| β-Enaminones | 2,7-Disubstituted pyrazolo[1,5-a]pyrimidines | Enhanced reactivity, good for microwave-assisted synthesis. mdpi.comrsc.org |
| β-Haloenones | Substituted pyrazolo[1,5-a]pyrimidines | Versatile electrophiles for cyclocondensation. mdpi.comrsc.org |
| β-Ketonitriles | Aminopyrazolo[1,5-a]pyrimidines | Used in multicomponent and microwave-assisted reactions. mdpi.comnih.govnih.gov |
Multi-component Reaction Architectures
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines in a single step. mdpi.comrsc.org These reactions avoid the isolation of intermediates, thereby reducing waste and simplifying purification processes. mdpi.com An aerobic manganese-catalyzed one-pot, three-component synthesis of 5-cyanopyrazolo[1,5-a]pyrimidines has been developed, which combines a Strecker reaction and an oxidatively-induced 6π-azacyclization. Another example involves an N-iodosuccinimide (NIS) mediated three-component reaction of styrenes, diaryl dichalcogenides, and pyrazolo[1,5-a]pyrimidines for the C-3 alkylation of the heterocyclic core. rsc.org Furthermore, a novel multicomponent synthesis of highly substituted pyrazolo[1,5-a]pyrimidines has been achieved through the condensation of 4-(thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine with triethyl orthoformate and carbonyl compounds or nitriles. osi.lv
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. smolecule.comrsc.orgrsc.org The synthesis of This compound (B1436583) analogs has greatly benefited from this technology. For instance, a one-pot, microwave-assisted synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines has been reported, involving the sequential cyclocondensation of β-enaminones with 5-aminopyrazoles followed by electrophilic substitution. rsc.org This method is characterized by its short reaction times and high yields. rsc.org Similarly, microwave irradiation has been used for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines and in the palladium-catalyzed Buchwald-Hartwig reaction to produce various derivatives. nih.govrsc.org A facile one-pot microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones has also been developed. beilstein-journals.org
| Reaction Type | Key Advantages of Microwave Assistance | Example |
| Cyclocondensation of β-enaminones and 5-aminopyrazoles | Short reaction times, high yields, one-pot procedure. rsc.org | Synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines. rsc.org |
| Buchwald-Hartwig amination | Efficient C-N bond formation. nih.gov | Synthesis of PI3Kδ inhibitors. nih.gov |
| One-pot synthesis of pyrazolo[1,5-a]pyrimidinones | Simple, efficient, good for library synthesis. beilstein-journals.org | Synthesis of various functionalized pyrazolo[1,5-a]pyrimidinones. beilstein-journals.org |
Sustainable and Green Chemistry Techniques
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For the synthesis of pyrazolo[1,5-a]pyrimidines, several green chemistry approaches have been explored. rsc.org
Ultrasonic irradiation is a green and efficient method for promoting chemical reactions. bme.huresearchgate.net The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been achieved in good yields by reacting aminopyrazoles with symmetric or non-symmetric alkynes in aqueous ethanol (B145695) under ultrasonic irradiation, using KHSO₄ as a catalyst. bme.hubme.hu This method offers advantages such as simplicity, short reaction times, and easy product isolation. bme.hu Another study reported the synthesis of pyrazolo[1,5-a]pyrimidines in satisfactory yields (61-98%) within 5 minutes via the ultrasonic-assisted cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole. nih.govresearchgate.net
Reactions in Aqueous Media
The use of aqueous media in organic synthesis is a key aspect of green chemistry, aiming to reduce the reliance on volatile and toxic organic solvents. bme.hu The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been successfully achieved in aqueous systems, often facilitated by methods such as ultrasound irradiation.
One notable approach involves the reaction of 5-aminopyrazoles with acetylenic esters in the presence of potassium bisulfate (KHSO4) in an aqueous ethanol mixture under ultrasound irradiation. bme.hu This method has proven effective for reacting various 3-aminopyrazole derivatives with dimethyl acetylenedicarboxylate (B1228247) (DMAD), methyl propiolate, and ethyl propiolate, yielding the corresponding pyrazolo[1,5-a]pyrimidines in good yields. bme.hu The use of ultrasound helps to improve reaction rates and efficiency. bme.hu
Similarly, a regioselective synthesis of 3-(N-phenylcarboxamide)pyrazolo[1,5-a]pyrimidine analogs has been reported using KHSO4 in aqueous media with ultrasound assistance. eurjchem.com Furthermore, an efficient and environmentally friendly protocol for the direct C3 halogenation of pyrazolo[1,5-a]pyrimidines has been developed using water as a green solvent. rsc.org This method employs readily available potassium halide salts and a hypervalent iodine(III) reagent at room temperature, providing C3-halogenated products in good to excellent yields. rsc.org
Modern Functionalization and Derivatization Strategies for Pyrazolo[1,5-a]pyrimidine Frameworks
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functional groups onto the pyrazolo[1,5-a]pyrimidine core. rsc.orgnih.gov
Palladium-catalyzed C-H activation has emerged as a highly effective strategy for the direct functionalization of the pyrazolo[1,5-a]pyrimidine ring system, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. encyclopedia.pubresearchgate.netnih.govrsc.orgnih.govmdpi.com This methodology allows for the regioselective arylation at various positions of the heterocyclic core, primarily at the C3 and C7 positions.
The regioselectivity of the C-H arylation can be controlled by the choice of catalyst and reaction conditions. nih.govnih.govmdpi.com For instance, a phosphine-containing palladium catalyst can direct the arylation to the most acidic C7 position, while a phosphine-free system often favors the more electron-rich C3 position. nih.govnih.govmdpi.com Bedford and co-workers demonstrated this catalyst-controlled regiodivergence, where the use of a palladium catalyst with a phosphine (B1218219) ligand promoted arylation at C7, whereas a phosphine-free catalyst led to arylation at C3. nih.gov
The reaction conditions, including the base, solvent, and additives, also play a crucial role in determining the regioselectivity. Wu and colleagues reported that the direct arylation of pyrazolo[1,5-a]pyrimidines with aryl iodides can be selectively tuned to occur at either the C3 or C7 position by modifying the additives. researchgate.net They found that silver(I) carbonate favored C7-arylation, while cesium(I) fluoride (B91410) promoted C3-arylation. researchgate.net
Palladium-catalyzed oxidative C-H/C-H cross-coupling has also been employed to couple pyrazolo[1,5-a]pyrimidines with various five-membered heteroarenes, such as thiophenes, furans, and indoles, without the need for pre-activation or directing groups. rsc.org These reactions typically utilize Pd(OAc)2 as the catalyst and a silver salt as the oxidant. researchgate.netrsc.org
Table 1: Examples of Palladium-Catalyzed C-H Arylation of Pyrazolo[1,5-a]pyrimidines
| Catalyst/Ligand | Arylating Agent | Position | Yield (%) | Reference |
| Pd(OAc)2 / SPhos | Aryl bromide | C7 | 27-88 | nih.govmdpi.com |
| Pd(OAc)2 | Aryl bromide | C3 | 15-80 | nih.gov |
| Pd(OAc)2 / Ag2CO3 | Aryl iodide | C7 | Modest to Good | researchgate.net |
| Pd(OAc)2 / CsF | Aryl iodide | C3 | Modest to Good | researchgate.net |
Click Chemistry Conjugation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and versatile method for the post-functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. rsc.orgvulcanchem.com This reaction allows for the conjugation of the heterocyclic core with other molecules, such as carbohydrates, to create complex and biologically relevant structures. researchgate.netsemanticscholar.org
A notable application of this strategy is the synthesis of triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines. researchgate.net This involves the reaction of 7-O-propargylated pyrazolo[1,5-a]pyrimidines with various 1-azidoglycosides. researchgate.net The use of microwave irradiation in a t-BuOH-H2O solvent system with a copper(I) catalyst, generated in situ from CuSO4 and sodium ascorbate, significantly accelerates the reaction, affording the desired glycohybrids in high yields and with a short reaction time. researchgate.net This approach has been used to create a library of glycohybrids with diverse stereochemistry. researchgate.net
Nucleophilic Aromatic Substitution on Pyrazolo[1,5-a]pyrimidine Ring Systems
Nucleophilic aromatic substitution (NAS) is a fundamental and widely used reaction for the functionalization of the pyrazolo[1,5-a]pyrimidine ring, particularly at the electrophilic C5 and C7 positions. mdpi.comnih.gov This method is extensively employed in medicinal chemistry to introduce a variety of structural motifs. mdpi.com
The reaction typically involves the displacement of a leaving group, most commonly a halogen atom, by a nucleophile. For instance, the chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is highly reactive towards nucleophilic substitution. nih.gov This has been exploited in the synthesis of PI3Kδ inhibitors, where a morpholine (B109124) ring is introduced at the C7 position via a reaction with morpholine in the presence of potassium carbonate. nih.gov
Similarly, the synthesis of TTK inhibitors involves the sequential displacement of halides from 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine. nih.gov The C7-position is first substituted by an amine, followed by displacement at the C5-position with amines or aryloxy anions to give secondary anilines or ethers, respectively. nih.gov The hydroxyl group of pyrazolo[1,5-a]pyrimidin-5-one can also be converted to a chlorine atom using phosphorus oxychloride, which can then undergo nucleophilic substitution. biorxiv.org This strategy has been used to introduce linkers for the development of casein kinase 2 inhibitors. biorxiv.org The reaction allows for the introduction of various nucleophiles, including aromatic amines, alkylamines, cycloalkylamines, and substituted alkoxides. mdpi.com
Regioselective Carbon-Hydrogen (C-H) Bond Functionalization (e.g., Chalcogenation)
Direct C-H bond functionalization offers a powerful and atom-economical approach to introduce new functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold without the need for pre-functionalization. Regioselective chalcogenation, including selenylation and thiocyanation, has been successfully achieved, primarily at the C3 position. nih.govchemrxiv.orgresearchgate.netresearchgate.net
An electrochemical approach has been developed for the C(sp²)–H chalcogenation of pyrazolo[1,5-a]pyrimidines. nih.govchemrxiv.org This method is oxidant- and catalyst-free, employing graphite (B72142) electrodes and offering high regioselectivity for the C3 position. nih.govchemrxiv.org The reaction proceeds under mild conditions at room temperature with a short reaction time and demonstrates good atom economy. nih.govchemrxiv.org Mechanistic studies, including cyclic voltammetry and radical quenching experiments, suggest a radical cross-coupling pathway. nih.govchemrxiv.org
Visible-light-mediated methods have also been employed for the regioselective C3–H selenylation of pyrazolo[1,5-a]pyrimidines. acs.org One such method utilizes erythrosine B as a photocatalyst, providing an efficient and mild procedure with a broad substrate scope. acs.org Another approach uses Oxone® as a mild and inexpensive oxidant to facilitate C-H selenylation and thiocyanation at room temperature, proceeding via an electrophilic substitution mechanism. researchgate.net
Table 2: Methods for Regioselective C-H Chalcogenation of Pyrazolo[1,5-a]pyrimidines
| Method | Reagent/Catalyst | Position | Functional Group | Reference |
| Electrochemical | Graphite electrodes | C3 | SeR, SR | nih.govchemrxiv.org |
| Visible-light mediated | Erythrosine B | C3 | SeR | acs.org |
| Oxidant-mediated | Oxone® | C3 | SeR, SCN | researchgate.net |
Diversity-Oriented Synthesis: Ring-Opening and Scaffold-Hopping Approaches
To address challenges such as acquired drug resistance, medicinal chemists employ strategies like diversity-oriented synthesis, which includes ring-opening and scaffold-hopping. These approaches aim to create structurally novel compounds that can overcome resistance mechanisms while maintaining or improving biological activity.
One notable application of these strategies was in the development of tropomyosin receptor kinase (TRK) inhibitors designed to overcome clinical resistance. nih.gov Secondary mutations in the TRK kinase domain can reduce the efficacy of existing inhibitors. Researchers utilized ring-opening and scaffold-hopping strategies to design a series of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives that could inhibit these mutated kinases. nih.gov This approach led to the discovery of compound 5n , which demonstrated significantly increased potency against clinically relevant TRK mutants compared to existing second-generation inhibitors. nih.gov
Similarly, in the pursuit of selective casein kinase 2 (CK2) inhibitors, a ring-opened analog of a macrocyclic pyrazolo[1,5-a]pyrimidine was synthesized. biorxiv.org This strategy yielded compound IC20 (31) , which, along with its macrocyclic parent IC19 (32) , showed excellent potency and kinome-wide selectivity. biorxiv.org The synthesis of these ring-opened and macrocyclic compounds highlights the power of scaffold modification to fine-tune biological activity and cellular engagement. biorxiv.org
| Compound/Intermediate | Strategy | Target | Key Finding |
| 5n | Ring-opening and Scaffold-hopping | Tropomyosin receptor kinase (TRK) | Overcame clinically acquired resistance, showing potent inhibition of TRK mutants. nih.gov |
| IC20 (31) | Ring-opening | Casein kinase 2 (CK2) | Demonstrated robust cellular activity and high selectivity as a CK2 inhibitor. biorxiv.org |
Exploration of Novel Synthetic Routes and Chemical Transformations to Access this compound Derivatives
The synthesis of the pyrazolo[1,5-a]pyrimidine core and its derivatives is most commonly achieved through the cyclocondensation of 5-aminopyrazoles with various 1,3-bielectrophilic reagents. mdpi.comsemanticscholar.org This foundational method allows for the construction of the fused pyrimidine ring.
A prevalent and high-yielding method involves the condensation of substituted 5-aminopyrazoles with 1,3-diketones or β-ketoesters. semanticscholar.orgresearchgate.net For instance, reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with reagents like pentane-2,4-dione or ethyl acetoacetate (B1235776) in acetic acid yields the corresponding pyrazolo[1,5-a]pyrimidine derivatives in high yields (87-95%). semanticscholar.org
Once the core scaffold is formed, further diversity can be introduced through various chemical transformations. A common multi-step sequence begins with the synthesis of a dihydroxy-heterocycle, such as 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1) , from the reaction of 5-amino-3-methylpyrazole and diethyl malonate. nih.gov This intermediate is then subjected to chlorination using phosphorus oxychloride (POCl₃) to produce a dichloro-derivative like 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) . nih.govnih.gov The chlorine atoms, particularly at the C7 position, are highly reactive and serve as handles for introducing various substituents via nucleophilic aromatic substitution reactions. nih.gov
Modern cross-coupling reactions are instrumental in the functionalization of these chloro-intermediates. Palladium-catalyzed reactions such as the Suzuki and Buchwald-Hartwig couplings are frequently employed to introduce a wide range of aryl, heteroaryl, and amine moieties at the C5 and C7 positions, significantly expanding the structural diversity of the compound library. rsc.orgnih.gov
Recent advancements have focused on developing more efficient and environmentally friendly synthetic protocols. Green chemistry approaches, such as using ultrasound irradiation in aqueous media, have been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives from aminopyrazoles and acetylenic esters. bme.hu This method often results in good yields and minimizes the use of hazardous solvents. bme.hu Another novel approach involves a copper-catalyzed, microwave-assisted synthesis of triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines, which combines the pyrimidine scaffold with carbohydrate moieties to explore new chemical space for potential anticancer agents. nih.gov
The table below summarizes some key synthetic transformations used to access pyrazolo[1,5-a]pyrimidine derivatives.
| Starting Material(s) | Reagent(s)/Condition(s) | Product Type | Reference |
| 5-Aminopyrazoles + 1,3-Diketones/β-Ketoesters | Acetic Acid, H₂SO₄ | Substituted Pyrazolo[1,5-a]pyrimidines | semanticscholar.orgresearchgate.net |
| Pyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃ | 5,7-Dichloropyrazolo[1,5-a]pyrimidine | nih.govnih.gov |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative | Aryl/Heteroaryl Boronic Acid, Pd Catalyst | C5-Aryl/Heteroaryl Substituted Derivatives (Suzuki Coupling) | nih.gov |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative | Amine, Pd Catalyst | C5-Amino Substituted Derivatives (Buchwald-Hartwig Coupling) | nih.gov |
| Aminopyrazoles + Acetylenic Esters | KHSO₄, Ultrasound, Aqueous Ethanol | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | bme.hu |
| 7-O-propargylated pyrazolo[1,5-a]pyrimidines + Azidoglycosides | CuSO₄·5H₂O, Microwave | Triazole-linked Glycohybrids | nih.gov |
Investigative Studies on Biological Activities and Medicinal Chemistry of Pyrazolo 1,5 a Pyrimidin 5 Ol Derivatives
Anticancer and Antiproliferative Activity Research
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core have been the focus of extensive research due to their notable antiproliferative efficacy. nih.govekb.eg Studies have shown that these compounds can exhibit significant cytotoxic effects against various cancer cell lines. ekb.egrsc.org For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity against human breast carcinoma (MCF-7), human colorectal carcinoma (HCT-116), and human liver carcinoma (HepG2) cell lines. ekb.egekb.eg The structural modifications on the pyrazolo[1,5-a]pyrimidine scaffold play a crucial role in determining their biological activity. rsc.org
Elucidation of Molecular Mechanisms in Cancer Therapy (e.g., ATP-Competitive and Allosteric Inhibition)
Pyrazolo[1,5-a]pyrimidines primarily exert their anticancer effects by acting as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. rsc.org These compounds function through different mechanisms, including ATP-competitive and allosteric inhibition. rsc.orgresearchgate.net In ATP-competitive inhibition, the pyrazolo[1,5-a]pyrimidine derivative binds to the ATP-binding pocket of the kinase, preventing the natural substrate ATP from binding and thus inhibiting kinase activity. mdpi.com The pyrazolo[1,5-a]pyrimidine core can act as a bioisostere for the adenine (B156593) ring of ATP. rsc.org
Allosteric inhibitors, on the other hand, bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. rsc.org This mode of inhibition can offer greater selectivity compared to ATP-competitive inhibitors. The development of dual kinase inhibitors, which can simultaneously target two different kinases, is an emerging strategy to overcome drug resistance and improve therapeutic outcomes. mdpi.com
Targeting Specific Protein Kinases in Oncological Contexts
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its modification to target a variety of specific protein kinases implicated in cancer. rsc.orgnih.gov
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their abnormal activity is a common feature of cancer. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several CDKs, including CDK1 and CDK2. rsc.orggoogle.comgoogle.com For example, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, was found to be a selective and potent inhibitor of CDK2 and CDK1 with IC₅₀ values of 3 nM and 30 nM, respectively. nih.gov Inhibition of these CDKs leads to cell cycle arrest and apoptosis in cancer cells. nih.gov
Several studies have focused on designing and synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives as CDK2 inhibitors. ekb.egekb.egnih.gov Molecular docking studies have shown that these compounds can fit well into the ATP-binding site of CDK2, forming key interactions with amino acid residues like Leu83. rsc.org
Table 1: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against CDKs
| Compound | Target CDK | IC₅₀ (nM) | Reference |
| BS-194 | CDK2 | 3 | nih.gov |
| BS-194 | CDK1 | 30 | nih.gov |
| Compound 5h | CDK2 | 22 | nih.gov |
| Compound 5i | CDK2 | 24 | nih.gov |
| Compound 13 | CDK2/cyclin A2 | 81 | rsc.org |
| Compound 14 | CDK2/cyclin A2 | 57 | rsc.org |
| Compound 15 | CDK2/cyclin A2 | 119 | rsc.org |
This table is for illustrative purposes and includes data from referenced studies.
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in the development and progression of several cancers. researchgate.net Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as EGFR kinase inhibitors. rsc.orgnih.gov These compounds can target both wild-type and mutant forms of EGFR. gsconlinepress.com The binding of these inhibitors to the EGFR kinase domain blocks downstream signaling pathways, leading to the inhibition of tumor cell proliferation and survival. researchgate.net One study identified a pyrazolo[1,5-a]pyrimidine derivative, compound 195f, as a potent inhibitor of the EGFR kinase enzyme. nih.gov
The Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and mutations in the B-Raf kinase are common in melanoma and other cancers. rsc.orgnih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of B-Raf kinase. rsc.orgnih.govacs.org These compounds have shown the potential to inhibit the growth of cancer cells harboring B-Raf mutations. rsc.org For instance, a series of pyrazolo[1,5-a]pyrimidine-3-carboxylates were identified as B-Raf kinase inhibitors. nih.gov The inhibitory effects of these derivatives on both B-Raf and MEK kinases are particularly relevant in the context of melanoma treatment. rsc.orgresearchgate.net
Table 2: B-Raf Kinase Inhibitory Activity of a Pyrazolo[1,5-a]pyrimidine Derivative
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Lead Compound 130 | B-Raf | 0.032 | ekb.eg |
This table is for illustrative purposes and includes data from a referenced study.
Pim-1 and Flt-3 are serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. nih.govaacrjournals.org Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective inhibitors of Pim-1 and Flt-3 kinases. nih.gov Some of these compounds exhibit dual inhibitory activity against both kinases. nih.gov For example, compounds 9, 9a, 11a, and 11b from one study were found to be potent dual inhibitors of Pim-1 and Flt-3, with greater potency against Pim-1. nih.gov The inhibition of Pim-1 can lead to the suppression of BAD protein phosphorylation and a reduction in colony formation in cancer cells. nih.gov
Table 3: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 and Flt-3 Kinases
| Compound | Pim-1 IC₅₀ (nM) | Flt-3 IC₅₀ (nM) | Reference |
| 9 | Potent | Potent | nih.gov |
| 9a | Potent | Potent | nih.gov |
| 11a | Potent | Potent | nih.gov |
| 11b | Potent | Potent | nih.gov |
This table is for illustrative purposes and indicates potent inhibition as described in the referenced study, with specific IC₅₀ values detailed therein.
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition
Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). nih.gov Overactivity of PI3Kδ is implicated in various human disorders, including inflammatory and autoimmune diseases. nih.gov
Researchers have synthesized libraries of these derivatives, demonstrating IC50 values in the low nanomolar range and high selectivity for the PI3Kδ isoform. nih.gov For instance, a series of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine yielded compounds with IC50 values ranging from 0.018 to 1.892 μM. nih.gov One of the most potent compounds, CPL302415, exhibited an IC50 value of 18 nM for PI3Kδ and demonstrated high selectivity over other PI3K isoforms. nih.gov
Docking studies have revealed that the morpholine (B109124) system plays a crucial role in binding to the Val-828 residue in the hinge region of the kinase. nih.gov Furthermore, the interaction with the tryptophan shelf (Trp-760) is a key determinant for PI3Kδ selectivity. nih.gov
Table 1: PI3Kδ Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | IC50 (PI3Kδ) | Selectivity (PI3Kα/δ) | Selectivity (PI3Kβ/δ) | Selectivity (PI3Kγ/δ) |
|---|---|---|---|---|
| CPL302415 | 18 nM | 79 | 1415 | 939 |
| CPL302253 | 2.8 nM | |||
| Reference | nih.gov | nih.gov | nih.gov | nih.gov |
| Reference | nih.gov |
Bruton's Tyrosine Kinase (Btk) Modulation
Bruton's tyrosine kinase (Btk) is a crucial mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, playing a vital role in B-cell development and differentiation. google.com Its dysregulation is associated with various B-cell malignancies and autoimmune diseases. google.comresearchgate.net Consequently, Btk has emerged as a significant therapeutic target. google.com
Substituted 4,5-dihydro- and 4,5,6,7-tetrahydro-pyrazolo[1,5-α]pyrimidine compounds have been identified as modulators of Btk. google.com The pyrazolo-pyrimidine nucleus is a well-studied scaffold for Btk inhibitors. mdpi.com For example, a series of pyrazolo-pyrimidine derivatives with a sulfone group showed potent inhibitory activity against Btk, with one compound exhibiting an IC50 of 9.1 nM, comparable to the established inhibitor Ibrutinib. mdpi.com Another series of C-3-substituted pyrazolo-pyrimidine derivatives also demonstrated excellent potency against Btk, with one compound showing an IC50 of 7.95 nM. mdpi.com
Tropomyosin Receptor Kinase (Trk) Inhibition and Overcoming Resistance
Tropomyosin receptor kinases (Trks), including TrkA, TrkB, and TrkC, are transmembrane receptor tyrosine kinases that have become important therapeutic targets in oncology. mdpi.comnih.gov The pyrazolo[1,5-a]pyrimidine nucleus is a core feature in two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib. mdpi.comnih.gov
However, the emergence of drug resistance due to secondary mutations in the Trk kinase domain has necessitated the development of next-generation inhibitors. mdpi.comnih.govnih.gov Researchers have designed novel series of pyrazolo[1,5-a]pyrimidine derivatives to address this challenge. nih.gov For instance, 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives have been synthesized to target resistance mutations, with one compound, 5n, showing promise in overcoming resistance, particularly for tumors with the TRKA G667C mutation. nih.gov
Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have also shown potent Trk inhibition, with IC50 values in the nanomolar range. mdpi.com The introduction of a macrocyclic structure can enhance binding affinity and selectivity. nih.gov
Casein Kinase 2 (CK2) Inhibition
Casein Kinase 2 (CK2) is a serine/threonine kinase that is often dysregulated in cancer, making it an attractive therapeutic target. acs.orgnih.gov Pyrazolo[1,5-a]pyrimidines have been investigated as a scaffold for developing selective CK2 inhibitors. nih.govbiorxiv.org
Through optimization of this scaffold, including macrocyclization, researchers have developed highly potent and selective CK2 inhibitors. nih.govbiorxiv.org For example, the compound IC20 (31) displayed a high in vitro potency for CK2 with a dissociation constant (KD) of 12 nM and demonstrated exclusive selectivity for CK2 in a panel of 56 kinases. nih.govbiorxiv.org X-ray crystallography revealed a canonical type-I binding mode for this inhibitor. nih.govbiorxiv.org Another related scaffold, pyrazolo[1,5-a] mdpi.comsci-hub.senih.govtriazine, has also yielded picomolar inhibitors of CK2. researchgate.netdrugbank.com
Inhibition of Other Kinases (e.g., PDE4, BCL6, DRAK1)
The versatile pyrazolo[1,5-a]pyrimidine scaffold has been explored for its inhibitory activity against a range of other kinases. rsc.org These include phosphodiesterase 4 (PDE4), B-cell lymphoma 6 (BCL6), and death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1). rsc.orgresearchgate.net
Specifically, a pyrazolo[1,5-a]pyrimidine-based macrocyclic scaffold was optimized to develop selective inhibitors of DRAK1, a member of the "dark kinome" implicated in tumorigenesis. nih.gov This effort led to the development of CK156 (34), which exhibited high in vitro potency with a KD of 21 nM and high selectivity in kinome-wide screening. nih.gov
In Vitro Cytotoxicity and Anti-proliferative Assessments on Human Cancer Cell Lines (e.g., HCT116, MCF-7, HepG2)
Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated significant in vitro cytotoxicity and anti-proliferative effects against a variety of human cancer cell lines.
One study screened a series of pyrazolo[1,5-a]pyrimidine derivatives against HCT-116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cells. mdpi.com Compounds 55h, 55j, and 55l showed noteworthy anticancer activities with IC50 values ranging from 1.26 to 3.22 μM. mdpi.com Another derivative, 45h, displayed cytotoxicity against MCF-7 and HCT-116 cells with IC50 values of 4.66 and 1.98 µM, respectively. mdpi.com
A separate investigation of pyrazole-indole hybrids found that compounds 7a and 7b exhibited potent anticancer activity against HCT-116, MCF-7, and HepG2 cell lines. acs.org Similarly, a series of pyrazolopyrimidine derivatives showed cytotoxic activities against these cell lines, with compound 7 being particularly effective. nih.gov
Table 2: In Vitro Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Reference |
|---|---|---|---|---|
| 55h | 1.26 - 3.22 | 1.26 - 3.22 | 1.26 - 3.22 | mdpi.com |
| 55j | 1.26 - 3.22 | 1.26 - 3.22 | 1.26 - 3.22 | mdpi.com |
| 55l | 1.26 - 3.22 | 1.26 - 3.22 | 1.26 - 3.22 | mdpi.com |
| 45h | 1.98 | 4.66 | mdpi.com | |
| 7a | Potent | Potent | Potent | acs.org |
| 7b | Potent | Potent | Potent | acs.org |
| 7 | 6 - 50 | 6 - 50 | 6 - 50 | nih.gov |
In Vivo Antitumor Efficacy Evaluation in Preclinical Models
The promising in vitro results of pyrazolo[1,5-a]pyrimidine derivatives have led to their evaluation in in vivo preclinical models, further establishing their potential as anticancer agents. rsc.org Biological evaluations, including in vivo studies, have demonstrated their cytotoxicity and antiproliferative effects. rsc.org
For example, in vivo efficacy studies in tumor xenografts have been conducted for a series of Pim-1 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, with the results to be disclosed separately. nih.gov The development of these compounds often involves structure-activity relationship (SAR) studies to enhance their pharmacological properties for in vivo applications. rsc.org
Research into Mechanisms of Drug Resistance and Strategies for Mitigation
The emergence of drug resistance is a significant challenge in the long-term efficacy of therapeutic agents. In the context of pyrazolo[1,5-a]pyrimidine derivatives, research has begun to shed light on resistance mechanisms and potential strategies to overcome them.
One area of investigation has been in the development of antitubercular agents. Studies on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives against Mycobacterium tuberculosis (Mtb) have identified a specific resistance mechanism. Resistance was not linked to common pathways like cell-wall biosynthesis but was instead conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751). researchgate.net This mutation led to the catabolism of the compound through hydroxylation, effectively inactivating the drug. researchgate.net This finding underscores the importance of understanding specific metabolic pathways that can lead to resistance.
In the realm of cancer therapy, resistance to Tropomyosin receptor kinase (TRK) inhibitors is a clinical concern. Secondary mutations in the TRK kinase domain, particularly in the xDFG motif, can limit the effectiveness of second-generation inhibitors. nih.gov To address this, novel 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives have been designed. These compounds were developed using ring-opening and scaffold-hopping strategies to target these specific resistance mutations. nih.gov One such derivative, compound 5n , demonstrated significantly increased potency against clinically relevant TRK mutations compared to existing inhibitors, highlighting a successful strategy for overcoming acquired resistance. nih.gov This approach of designing next-generation inhibitors that can accommodate or specifically target resistance mutations is a key strategy for mitigation.
Table 1: Potency of Compound 5n against Resistant TRK Mutants
| Compound | TRKAG667C IC50 (nM) | TRKAF589L IC50 (nM) | TRKAG595R IC50 (nM) |
|---|---|---|---|
| Compound 5n | 2.3 | 0.4 | 0.5 |
| Selitrectinib | 12.6 | 5.8 | 7.6 |
Data sourced from a study on TRK inhibitors to overcome clinical resistance. nih.gov
These studies illustrate that mitigating drug resistance for pyrazolo[1,5-a]pyrimidine-based agents involves detailed mechanistic understanding and rational drug design to either circumvent or directly inhibit resistance pathways. researchgate.netnih.gov
Antiviral Activity Research
The pyrazolo[1,5-a]pyrimidine scaffold has been a focal point in the search for novel antiviral agents due to its structural similarity to purine (B94841) systems. researchgate.net This has led to the discovery of derivatives with activity against a range of viruses. nih.govbme.hu
Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of the Hepatitis C virus (HCV). smolecule.comwipo.int The primary target for many of these compounds is the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. wipo.intnih.govnih.gov
Research has demonstrated that 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is effective against HCV, acting by inhibiting the virus's replication cycle within cell cultures. smolecule.com Structure-activity relationship (SAR) studies on a series of pyrazolo[1,5-a]pyrimidine-based HCV polymerase inhibitors revealed that specific substitutions are crucial for potency. A stringent preference for a cyclohexyl group as one of the hydrophobic moieties and improved activity with carboxylic acid derivatives were noted, with several compounds achieving low nanomolar potencies in biochemical assays. nih.gov The inhibitory mechanism involves the binding of these compounds to the viral polymerase, which disrupts its function. smolecule.com
The potential of pyrazolo[1,5-a]pyrimidine derivatives as anti-HIV agents has been actively explored. nih.govbme.hu These compounds have been investigated as inhibitors of HIV-1 replication and as HIV reverse transcriptase inhibitors. bme.hunih.gov
A notable development in this area is the creation of pyrazolo[1,5-a]pyrimidine-based macrocycles. nih.gov A series of these macrocyclic compounds were reported to be potent inhibitors of HIV-1 replication, with many exhibiting antiviral potency in the single-digit nanomolar range in MT-2 cell assays. nih.gov The development of such macrocycles represents a promising strategy for creating novel anti-HIV-1 drug candidates with unique mechanisms of action, potentially targeting protein-protein interactions crucial for the viral lifecycle. nih.gov
In response to the COVID-19 pandemic, the scientific community has investigated existing compound libraries for potential inhibitors of SARS-CoV-2. The main protease (3CLpro or Mpro) of the virus is a key therapeutic target because of its critical role in viral replication and maturation. bme.hu Computational studies have been conducted on diverse pyrazolo[1,5-a]pyrimidines, revealing their potential to inhibit the 3CLpro of SARS-CoV-2. bme.hu These in silico analyses suggest that the pyrazolo[1,5-a]pyrimidine scaffold can fit into the active site of the protease, thereby impeding its function and disrupting the viral life cycle. bme.hu
Anti-HIV Activity
Anti-inflammatory Activity Studies
Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated significant anti-inflammatory properties. nih.govbme.hu Research in this area has identified several mechanisms of action, including the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govrsc.org
A study involving a series of pyrazolo[1,5-a]pyrimidine derivatives incorporating a phenylsulfonyl moiety identified a compound, 2-(4-bromophenyl)-6-(phenylsulfonyl)-5-(4-methylphenyl) pyrazolo[1,5-a]pyrimidine , which exhibited a notable anti-inflammatory effect in vivo. Further investigations into novel pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives have shown selective inhibitory activity on the COX-2 enzyme. nih.gov For instance, certain pyrazole derivatives were found to be highly active, with IC₅₀ values against COX-2 comparable to or better than the standard drug celecoxib. nih.gov
In another study, a library of pyrazolo[1,5-a]quinazoline compounds, which are structurally related to pyrazolo[1,5-a]pyrimidines, was screened for the ability to inhibit NF-κB transcriptional activity. mdpi.comnih.gov This screening identified several compounds with potent anti-inflammatory activity. mdpi.comnih.gov Molecular modeling predicted that these compounds could be ligands for mitogen-activated protein kinases (MAPKs) such as JNK3, suggesting a mechanism of action that involves modulating key inflammatory signaling pathways. mdpi.com
Table 2: In Vitro COX Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Derivative 4c | 9.835 ± 0.50 | 4.597 ± 0.20 | 2.14 |
| Derivative 5b | 4.909 ± 0.25 | 3.289 ± 0.14 | 1.49 |
| Meloxicam | 1.879 ± 0.1 | 5.409 ± 0.23 | 0.35 |
| Celecoxib | 5.439 ± 0.28 | 2.164 ± 0.09 | 2.51 |
Data adapted from a study on novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Antidiabetic Activity Investigations (e.g., α-Glucosidase Inhibitory Activity)
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its potential in managing diabetes. smolecule.commdpi.com A primary target in this area is the enzyme α-glucosidase, which is located in the intestine and plays a crucial role in carbohydrate digestion. nih.gov Inhibition of this enzyme can control post-prandial hyperglycemia, a key aspect of managing type 2 diabetes. nih.govmazums.ac.ir
A study focused on synthesizing a library of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines demonstrated their potent in vitro inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. nih.gov All synthesized compounds in this series showed good to excellent inhibitory activities, with IC₅₀ values significantly lower than that of acarbose, a standard α-glucosidase inhibitor. nih.gov
Table 3: α-Glucosidase Inhibitory Activity of Substituted 6-amino-pyrazolo[1,5-a]pyrimidines
| Compound | Substituents | IC50 (µM) |
|---|---|---|
| 3a | 5-Ph, 7-(4-Br-Ph) | 125.4 ± 3.5 |
| 3b | 5-Ph, 7-(4-Cl-Ph) | 201.3 ± 4.2 |
| 3c | 5-(4-Me-Ph), 7-(4-Cl-Ph) | 55.3 ± 1.1 |
| 3d | 5-(4-Me-Ph), 7-(4-Br-Ph) | 15.2 ± 0.4 |
| Acarbose (Standard) | - | 750.0 ± 1.5 |
Data from a study on 6-amino-pyrazolo[1,5-a]pyrimidines as α-glucosidase inhibitors. nih.gov
The most potent compound from this series, 3d , which features a 4-methyl substituent on the 5-aryl ring and a 4-bromo substituent on the 7-aryl ring, was found to be approximately 50-fold more potent than acarbose. nih.gov This highlights the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives as effective α-glucosidase inhibitors for the management of diabetes.
Antioxidant Activity Assessment
The antioxidant potential of pyrazolo[1,5-a]pyrimidine derivatives has been a subject of considerable research. These studies often involve in vitro assays to determine the capacity of these compounds to scavenge free radicals and mitigate oxidative stress.
A study on a series of pyrazolo[1,5-a]pyrimidine-based compounds evaluated their antioxidant activities through various assays, including total antioxidant capacity (TAC), iron-reducing power, and scavenging activity against 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov One particular derivative, compound 3l, demonstrated notable antioxidant and free radical scavenging activities. nih.gov Its performance was compared with the standard antioxidant, ascorbic acid. nih.gov
Another investigation into novel pyrazolo[1,5-a]pyrimidine derivatives aimed to synthesize and assess their biological activities, including their antioxidant capabilities. nih.gov The study reported that the synthesized compounds exhibited good to high antioxidant activities, as measured by their DPPH radical scavenging capabilities. nih.gov Specifically, Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (compound 3h) showed the highest antioxidant activity, with an IC50 value of 15.34 μM, which was comparable to that of ascorbic acid (IC50 = 13.53 μM). nih.gov
Furthermore, research on pyrazole analogs incorporating a phenylsulfonyl moiety highlighted the antioxidant potential of pyrazolo[1,5-a]pyrimidine derivatives. nanobioletters.com The study found that these compounds effectively inhibit free radical-induced oxidative hemolysis of red blood cells. nanobioletters.com The presence of a phenolic group in one compound (compound 5) and multiple nitrogen and sulfur atoms in another (compound 17) were noted to enhance their antioxidant capacity. nanobioletters.com
Table 1: Antioxidant Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Assay | Result | Reference |
|---|---|---|---|
| Compound 3l | Total Antioxidant Capacity (TAC) | 83.09 mg gallic acid/g | nih.gov |
| Iron-Reducing Power (IRP) | 47.93 µg/ml | nih.gov | |
| DPPH Scavenging Activity (IC50) | 18.77 µg/ml | nih.gov | |
| ABTS Scavenging Activity | 40.44% | nih.gov | |
| Ascorbic Acid (Standard) | DPPH Scavenging Activity (IC50) | 4.28 µg/ml | nih.gov |
| ABTS Scavenging Activity | 38.84% | nih.gov | |
| Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3h) | DPPH Radical Scavenging (IC50) | 15.34 μM | nih.gov |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging (IC50) | 13.53 μM | nih.gov |
| Compound 5 (with phenolic group) | Oxidative Hemolysis Inhibition | High | nanobioletters.com |
| Compound 17 (with N and S atoms) | Oxidative Hemolysis Inhibition | High | nanobioletters.com |
Antimicrobial and Antifungal Activity Evaluations
The antimicrobial and antifungal properties of pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated, revealing their potential as lead compounds for the development of new anti-infective agents.
In one study, newly synthesized pyrazolo[1,5-a]pyrimidine derivatives were screened for their in-vitro antimicrobial activities. researchgate.net Compounds 5a and 16d were found to be more potent than tetracycline (B611298) against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Furthermore, many of the new compounds showed significant antifungal activity compared to amphotericin B. researchgate.net Notably, compound 16d exhibited excellent antifungal activity against Fusarium oxysporum, with a minimum inhibitory concentration (MIC) of 7.81 µg/ml, surpassing that of amphotericin B (MIC: 15.62 µg/ml). researchgate.net
Another research effort focused on the synthesis and antimicrobial evaluation of new arylazopyrazole and arylazopyrazolo[1,5-a]pyrimidine derivatives. tandfonline.com Several compounds, particularly 3a, 3b, and 3f, demonstrated excellent antibacterial and antifungal activities against selected strains when compared to reference drugs Amikacin and Nystatin. tandfonline.com
A separate investigation into 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines evaluated their antifungal performance against five phytopathogenic fungi. amazonaws.com Several compounds, including 3f, 3p, 4a, 4h, 4j, and 4k, showed mycelial growth inhibition rates of over 60%. amazonaws.com Specifically, 6,7-diarylpyrazolo[1,5-a]pyrimidine (4j) inhibited the growth of Alternaria solani with an IC50 value of 17.11 μg/mL, while another derivative (4h) was effective against both Cytospora sp. and F. solani with IC50 values of 27.32 and 21.04 μg/mL, respectively. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Organism | Activity | Reference |
|---|---|---|---|
| 5a | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | More potent than tetracycline | researchgate.net |
| 16d | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | More potent than tetracycline | researchgate.net |
| 16d | Fusarium oxysporum | MIC: 7.81 µg/ml (more potent than amphotericin B) | researchgate.net |
| 3a, 3b, 3f | Various bacteria and fungi | Excellent activity compared to Amikacin and Nystatin | tandfonline.com |
| 4j | Alternaria solani | IC50: 17.11 μg/mL | nih.gov |
| 4h | Cytospora sp. | IC50: 27.32 μg/mL | nih.gov |
| 4h | F. solani | IC50: 21.04 μg/mL | nih.gov |
Central Nervous System (CNS) Activity and Receptor Ligand Research
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as having significant activity within the central nervous system, particularly as modulators of GABA-A receptors, leading to anxiolytic and sedative effects.
Research into pyrazolo[1,5-a]pyrimidines has explored their interaction with the GABA-A receptor complex. One study synthesized three promising analogs and a tritium-labeled version to investigate their receptor binding properties. nih.gov These analogs did not compete with [3H]flunitrazepam or [3H]beta-carboline ethyl ester for binding, nor did they enhance [3H]flunitrazepam binding. nih.gov Binding studies with the radiolabeled pyrazolopyrimidine revealed a low-affinity receptor site distinct from that of benzodiazepines. nih.gov In another study, a series of 8-methoxypirazolo[1,5-a]quinazolines were developed as ligands for the GABA-A receptor. mdpi.com Electrophysiological studies on recombinant α1β2γ2L GABA-A receptors showed that some compounds could modulate the GABA-A receptor in opposing ways, with one acting as a partial agonist and another as a partial inverse agonist. mdpi.com Further research on 3,8-disubstituted pyrazolo[1,5-a]quinazolines also demonstrated their ability to modulate the GABA-A receptor. mdpi.comresearchgate.net
The anxiolytic and sedative potential of pyrazolo[1,5-a]pyrimidine derivatives has been a key area of investigation. rsc.orgnih.gov A study on 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines identified several derivatives with anxiolytic effects in animal models comparable to clinically used benzodiazepines like diazepam. nih.gov Notably, these compounds did not potentiate the CNS depressant effects of ethanol (B145695) or barbiturates at their anxiolytic threshold, a significant difference from benzodiazepines. nih.gov However, a separate study using various animal models for anxiety yielded conflicting results, with positive findings in a muricide test but negative results in approach/avoidance conflict and two-chamber exploration tests. nih.gov This suggests that while promising, the specific anxiolytic profile of these compounds requires further elucidation.
GABA-A Receptor Ligand Binding and Functional Studies
Research in Neurodegenerative Diseases
The potential therapeutic application of pyrazolo[1,5-a]pyrimidine derivatives extends to neurodegenerative diseases, with a particular focus on Alzheimer's disease.
Microtubule Affinity Regulating Kinase (MARK) is a key enzyme involved in the phosphorylation of tau protein, a process that leads to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. google.comgoogle.com Therefore, inhibitors of MARK are being investigated as potential therapeutic agents.
Several studies have identified pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of MARK. google.comgoogle.com One invention describes a class of these derivatives that selectively inhibit MARK and are proposed for the treatment or prevention of Alzheimer's disease. google.com Another study focused on optimizing a pyrazolopyrimidine series of MARK inhibitors to improve their potency and pharmacokinetic properties, with the aim of enhancing their penetration into the central nervous system. pdbj.orgresearchgate.net In silico screening of 59 pyrazolopyrimidine derivatives against MARK4 identified five potential lead compounds for further development in the context of Alzheimer's and other neurodegenerative diseases. tandfonline.com A co-crystal structure of MARK4 with a pyrazolopyrimidine-based inhibitor has provided a valuable scaffold for designing more specific MARK inhibitors. nih.gov
Table 3: Investigated Pyrazolo[1,5-a]pyrimidine Derivatives and their Targets
| Compound Class/Derivative | Target | Potential Application | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives | Microtubule Affinity Regulating Kinase (MARK) | Alzheimer's Disease | google.com |
| Optimized Pyrazolopyrimidine series | MARK | Alzheimer's Disease | pdbj.orgresearchgate.net |
| 5 selected Pyrazolopyrimidine derivatives | MARK4 | Alzheimer's and other neurodegenerative diseases | tandfonline.com |
| Pyrazolopyrimidine-based inhibitor | MARK4 | Scaffold for specific inhibitor design | nih.gov |
Structure-Activity Relationship (SAR) and Lead Optimization Campaigns
The systematic exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine scaffold has been a cornerstone in the development of potent and selective therapeutic agents. Structure-Activity Relationship (SAR) studies and subsequent lead optimization campaigns have been instrumental in refining the pharmacological profiles of these derivatives, transforming initial hits into viable clinical candidates.
Identification of Critical Structural Determinants for Potency and Selectivity
The pyrazolo[1,5-a]pyrimidine core itself is essential for forming crucial interactions with target proteins, such as the hinge interaction with the Met592 residue in Tropomyosin Receptor Kinase (Trk) inhibitors. mdpi.com This interaction is a fundamental determinant of binding affinity. For many kinase inhibitors based on this scaffold, the core acts as a hinge-binder, a common motif in kinase inhibitor design. biorxiv.orgnih.gov
Substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring play distinct roles in modulating potency and selectivity:
C3-Position: The substituent at this position often dictates interactions within hydrophobic sub-pockets of the target protein. nih.gov In the context of Aryl Hydrocarbon Receptor (AHR) antagonists, aromatic substituents at the C3-position were found to be favorable. nih.gov For Pim-1 kinase inhibitors, aryl substitutions at this position contribute to potency. nih.gov
C5-Position: This position is frequently critical for potency, often engaging in key hydrogen bonding interactions. nih.gov For instance, in Pim-1 inhibitors, the substituent at the C5-position is considered more crucial for inhibition than the C3-substituent. nih.gov In the development of Phosphodiesterase 2A (PDE2A) inhibitors, the introduction of a larger and less lipophilic tetrahydro-2H-pyran group at this position moderately improved activity. jst.go.jp
C6-Position: Methyl substitution at the C6-position has been shown to significantly boost potency. jst.go.jp In the case of PDE2A inhibitors, a 6-methyl substitution resulted in a 13-fold increase in inhibitory activity. jst.go.jp
C7-Position: For AHR antagonists, a linear, aliphatic substituent at this position was a feature of the initial hit compound. nih.gov In contrast, many known AHR antagonists possess an aromatic heterocycle linked via a short linker at this position. nih.gov
The following table summarizes the impact of substitutions at different positions on the activity of pyrazolo[1,5-a]pyrimidine derivatives based on various studies.
| Position | Substituent Type | Target | Effect on Activity | Reference |
| C3 | Aromatic | AHR | Favorable for antagonism | nih.gov |
| C3 | Aryl | Pim-1 | Contributes to potency | nih.gov |
| C5 | Tetrahydro-2H-pyran | PDE2A | Moderately improved | jst.go.jp |
| C5 | (1-methylpiperidin-4-yl)methanamine (B49127) | Pim-1 | Critical for potency | nih.gov |
| C6 | Methyl | PDE2A | 13-fold increase | jst.go.jp |
| C7 | Linear, aliphatic | AHR | Feature of initial hit | nih.gov |
Impact of Substituent Modifications on Pharmacological Profiles
The modification of substituents on the pyrazolo[1,5-a]pyrimidine core allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic parameters.
In the pursuit of AHR antagonists, the introduction of para- or meta-substituted phenyl groups at the R1 position led to improved activity. nih.gov However, activity began to decline with slightly larger substituents, indicating a specific size constraint within the binding pocket. nih.gov The most potent compounds in this series featured 3-trifluoromethylphenyl, 4-methoxyphenyl, and 3-methylphenyl groups as R1 substituents. nih.gov
For Pim-1 inhibitors, replacing an initial (1-methylpiperidin-4-yl)methanamine group at the 5-position with various oxygen and nitrogen-containing moieties, such as trans-1,4-diaminocyclohexane, was explored to maintain key hydrogen bonding interactions. nih.gov This highlights the strategy of replacing a functional group with bioisosteres to optimize properties while retaining essential interactions.
The table below illustrates the effect of specific substituent modifications on the pharmacological activity of pyrazolo[1,a]pyrimidin-5-ol derivatives.
| Target | Position of Modification | Original Substituent | Modified Substituent | Impact on Pharmacological Profile | Reference |
| AHR | R1 | Unsubstituted Phenyl | 3-trifluoromethylphenyl | Improved activity | nih.gov |
| AHR | R1 | Unsubstituted Phenyl | 4-methoxyphenyl | Improved activity | nih.gov |
| AHR | R1 | Unsubstituted Phenyl | 3-methylphenyl | Improved activity | nih.gov |
| Pim-1 | C5 | (1-methylpiperidin-4-yl)methanamine | trans-1,4-diaminocyclohexane | Maintained key hydrogen bonding interactions | nih.gov |
Strategies for Addressing Off-Target Effects and Enhancing Target Selectivity
A significant challenge in drug development is achieving high selectivity for the intended target to minimize off-target effects and associated toxicities. rsc.org Several strategies have been employed to enhance the target selectivity of pyrazolo[1,5-a]pyrimidine derivatives.
Macrocyclization: This strategy involves cyclizing the molecule, often by linking substituents, to restrict its conformational flexibility. biorxiv.org A more rigid structure can better fit the specific topology of the target's binding site, leading to improved selectivity. biorxiv.org This approach has been successfully used to develop selective inhibitors for various kinases. biorxiv.org
Introduction of Specific Functional Groups: The addition of certain chemical moieties can steer the molecule towards the desired target and away from off-targets. For example, adding a morpholine group at a specific position improved the selectivity of Trk inhibitors by reducing off-target effects. mdpi.com Similarly, the incorporation of fluorine can enhance interactions with specific residues, such as Asn655 in Trk, contributing to both potency and selectivity. mdpi.com
Exploiting Unique Binding Pockets: Targeting less conserved regions of the binding site can lead to greater selectivity. For instance, interaction with the tryptophan shelf (Trp-760) is a key determinant of PI3Kδ selectivity. nih.gov Designing molecules that create steric hindrance in this region can disfavor binding to other PI3K isoforms. nih.gov
Systematic SAR-Guided Optimization: A thorough understanding of the SAR allows for the rational design of more selective compounds. researchgate.net By identifying which structural features contribute to off-target activity, medicinal chemists can modify the molecule to eliminate or reduce these interactions. For example, in a series of Pim-1 inhibitors, it was found that the terminal basic moieties were responsible for potent hERG inhibition. nih.gov Removing this basic group completely addressed this off-target effect. nih.gov
The following table outlines various strategies and their outcomes in enhancing the selectivity of pyrazolo[1,5-a]pyrimidine-based inhibitors.
| Strategy | Target | Outcome | Reference |
| Macrocyclization | Kinases | Increased selectivity by restricting conformational flexibility | biorxiv.orgbiorxiv.org |
| Addition of Morpholine Group | Trk | Reduced off-target effects | mdpi.com |
| Fluorine Incorporation | Trk | Enhanced interaction with Asn655, improving selectivity | mdpi.com |
| Targeting Tryptophan Shelf | PI3Kδ | Steric blockage disfavors binding to other isoforms | nih.gov |
| Removal of Basic Moiety | Pim-1 | Eliminated hERG inhibition | nih.gov |
Advanced Computational and Theoretical Studies of Pyrazolo 1,5 a Pyrimidin 5 Ol Systems
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, and its biological target, typically a protein or enzyme. These methods are crucial for understanding the structural basis of molecular recognition and for the in-silico screening of large compound libraries.
Molecular docking studies have been instrumental in predicting how pyrazolo[1,5-a]pyrimidine derivatives orient themselves within the active site of various target enzymes. nih.govekb.eg These simulations reveal the specific interactions that anchor the ligand to the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
For instance, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of several protein kinases, which are crucial targets in cancer therapy. nih.gov Docking studies have shown that the pyrazolo[1,5-a]pyrimidine moiety often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. biorxiv.orgnih.gov In the case of Casein Kinase 2 (CK2) inhibitors, the aromatic pyrazolo[1,5-a]pyrimidine core forms a hinge interaction with the backbone nitrogen of residue Valine 116. biorxiv.org Similarly, when targeting Tropomyosin Receptor Kinase (Trk), this scaffold is essential for forming a hinge interaction with the Met592 residue, which significantly influences binding affinity. nih.gov For Cyclin-Dependent Kinase 2 (CDK2), a key interaction involves hydrogen bonding with the residue Leu83. ekb.egrsc.org
Substituents on the core scaffold play a defining role in specificity and potency. In PI3Kδ inhibitors, a morpholine (B109124) group on the pyrazolo[1,5-a]pyrimidine core was found to form a crucial hydrogen bond with Valine 828 in the hinge region. nih.gov Further modifications, such as the addition of fluorine, can enhance interactions with other residues like Asparagine 655 in Trk inhibitors. nih.gov
| Target Enzyme | Key Interacting Residues | Compound Scaffold |
| CDK2 | Leu83 | Pyrazolo[1,5-a]pyrimidine |
| CK2 | Val116 | Pyrazolo[1,5-a]pyrimidine |
| TrkA | Met592, Asn655 | Pyrazolo[1,5-a]pyrimidine |
| PI3Kδ | Val828 | Pyrazolo[1,5-a]pyrimidine |
| PfPMT | Asn137 | Pyrazolo[1,5-a]pyrimidine |
Table 1: Predicted key interactions between various enzymes and Pyrazolo[1,5-a]pyrimidine derivatives based on molecular docking studies. ekb.egbiorxiv.orgnih.govrsc.orgnih.goveijppr.com
Studies on CK2 inhibitors revealed that a carboxylic acid group on the ligand is crucial for potency, with this group pointing towards the kinase's back pocket. biorxiv.org For PI3Kδ inhibitors, it was found that certain amine subunits at the C(2) position of the pyrazolo[1,5-a]pyrimidine core, such as N-tert-butylpiperazin-1-ylmethyl, showed the most promising potency in docking calculations. mdpi.com Furthermore, MD simulations of a pyrazolo[1,5-a]pyrimidine derivative, TH023, targeting the TLR4-MD-2 complex indicated that the compound stabilized the complex and disrupted its association with a second TLR4 unit, providing a clear model for its inhibitory action. nih.gov These detailed structural insights are invaluable for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications enhance or diminish biological activity.
This scaffold is also employed in "scaffold hopping," a de novo design technique where the core of a known inhibitor is replaced with a different but structurally similar framework. whiterose.ac.uk The pyrazolo[1,5-a]pyrimidine structure is considered a privileged scaffold in drug discovery due to its proven success in binding to multiple important biological targets. nih.gov This makes it an excellent starting point for designing new inhibitors against both established and novel protein targets.
Elucidation of Enzyme-Inhibitor Complex Architectures
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of molecules like Pyrazolo[1,5-a]pyrimidin-5-ol (B1436583). These calculations are independent of a biological target and focus on the molecule's inherent structure, stability, and reactivity.
DFT is a computational method used to investigate the electronic structure (the arrangement and energy of electrons) of molecules. acs.org For pyrazolo[1,5-a]pyrimidine derivatives, DFT has been used to calculate various molecular properties and reactivity descriptors. researchgate.netjcsp.org.pkgazi.edu.tr These studies often employ the B3LYP method to optimize molecular geometries and determine electronic characteristics. acs.orgjcsp.org.pk The insights gained from DFT calculations help explain the molecule's stability, reactivity, and photophysical properties, complementing the interaction-focused data from molecular docking. rsc.orgencyclopedia.pub
Among the most important parameters derived from DFT are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ekb.eg The difference between these two energies is the HOMO-LUMO energy gap (ΔE).
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic transitions. ajchem-a.comirjweb.com For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations have shown that the energy gap can be tuned by different substituents on the core ring system. researchgate.net For example, one study on a series of pyrazolo[1,5-a]pyrimidine derivatives reported HOMO-LUMO energy gaps ranging from 2.34 to 2.70 eV. researchgate.net Another investigation calculated the electronic properties of novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, providing specific energy values for the frontier orbitals. jcsp.org.pkgazi.edu.tr This information is crucial for understanding the charge transfer interactions within the molecule and predicting its reactivity in chemical and biological systems. researchgate.netmdpi.com
| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Pyrazolo[1,5-c]pyrimidin-7(1H)-one (2a) | -5.996 | -1.913 | 4.083 |
| Pyrazolo[1,5-c]pyrimidin-7(1H)-one (2b) | -5.918 | -1.807 | 4.111 |
| Isoxazole-based Pyrazolo[1,5-a]pyrimidines | - | - | 2.34 - 2.70 |
Table 2: Examples of calculated electronic properties for pyrazolopyrimidine derivatives using Density Functional Theory. jcsp.org.pkresearchgate.net
Density Functional Theory (DFT) Applications
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational tool used to visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. ajchem-a.com For pyrazolo[1,5-a]pyrimidine systems, MEP studies help to understand their intermolecular interactions, which is crucial for their biological activity. dntb.gov.ua
The MEP map displays regions of varying electrostatic potential. Areas with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. ajchem-a.com Green areas represent regions of neutral potential. ajchem-a.com
In the context of this compound, the nitrogen atoms of the pyrimidine (B1678525) and pyrazole (B372694) rings, along with the oxygen of the hydroxyl group, are expected to be regions of high electron density (negative potential). These sites are potential hydrogen bond acceptors, a key interaction in biological systems. Conversely, the hydrogen atom of the hydroxyl group and some of the ring hydrogens would exhibit positive potential, acting as hydrogen bond donors. This distribution of electrostatic potential is fundamental to how the molecule orients itself and binds within a biological target, such as an enzyme's active site. dntb.gov.ua Theoretical studies on related heterocyclic systems have utilized MEP analysis to pinpoint these reactive sites and understand non-covalent interactions like hydrogen bonding and π-stacking. dntb.gov.uaacs.org
Conformational Analysis and Tautomeric Preferences
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the potential for different tautomeric forms to exist in equilibrium. For this compound, both conformational flexibility and tautomerism are important considerations.
Conformational Analysis: The pyrazolo[1,5-a]pyrimidine core is a relatively rigid and planar system. mdpi.com However, substituents on this core can adopt different spatial arrangements. Computational studies on derivatives have revealed the existence of distinct stable conformers, such as syn- and anti-diastereomers, which can be stabilized by intramolecular hydrogen bonding. The specific conformation adopted can significantly influence the molecule's ability to fit into a binding pocket.
Tautomeric Preferences: this compound can exist in several tautomeric forms due to the migration of a proton. The core scaffold of pyrazolo[1,5-a]pyrimidin-7(4H)-one, a related structure, has at least three plausible tautomeric forms. nih.gov The equilibrium between these forms can be influenced by the solvent and the specific electronic environment. The unsubstituted pyrazolone, a building block of these systems, is known to exist as a mixture of tautomers in solution. researchgate.net Understanding the predominant tautomeric form is critical, as different tautomers can exhibit distinct biological activities by interacting differently with their targets. nih.govmdpi.com For instance, the keto-enol tautomerism involving the 5-ol group is a key consideration for this compound. Experimental and theoretical investigations are necessary to determine the relative stability of these tautomers and which one is biologically active.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural requirements for a specific biological effect. grafiati.com
For pyrazolo[1,5-a]pyrimidine derivatives, QSAR studies have been successfully applied to elucidate the structural requirements for inhibiting various kinases, such as Pim-1 kinase. grafiati.com A significant QSAR model developed for Pim-1 kinase inhibitors based on this scaffold showed good internal and external predictive power. grafiati.com The model indicated that properties like the Highest Occupied Molecular Orbital (HOMO) energy and the count of hydroxyl and amino groups are important for inhibitory activity. grafiati.com
QSAR models help to identify which molecular descriptors positively or negatively influence the biological activity. This information guides medicinal chemists in modifying the lead structure to enhance its potency and selectivity. For example, a QSAR study might reveal that increasing the hydrophobicity in a certain region of the molecule leads to better activity, prompting the synthesis of analogues with lipophilic substituents in that position.
In Silico Prediction of Pharmacokinetic Properties and Toxicity Profiles
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (ADMET) must be evaluated. In silico methods provide a rapid and cost-effective way to predict these properties early in the drug discovery process.
Studies on various pyrazolo[1,5-a]pyrimidine derivatives have utilized in silico tools to predict their ADMET profiles. nih.govnih.govresearchgate.net These predictions often assess compliance with guidelines like Lipinski's "rule of five," which helps to estimate a compound's potential for oral bioavailability. nih.govnih.govresearchgate.net
Key Predicted Properties for Pyrazolo[1,5-a]pyrimidine Derivatives:
| Property | Prediction | Significance |
| Gastrointestinal (GI) Absorption | Generally predicted to be high. nih.govnih.gov | Indicates good potential for oral absorption. |
| CYP Isoform Inhibition | Some derivatives show potential to inhibit certain Cytochrome P450 enzymes. nih.govnih.gov | Important for predicting potential drug-drug interactions. |
| hERG Inhibition | Often predicted to have low to medium risk. nih.govnih.gov | Crucial for assessing the risk of cardiac toxicity. |
| Carcinogenicity | Generally predicted to be negative. nih.govnih.gov | An important early indicator of long-term safety. |
| Drug-likeness | Most derivatives are predicted to have good drug-like properties. researchgate.net | Suggests the scaffold is a good starting point for drug design. |
These in silico predictions are crucial for prioritizing compounds for further experimental testing and for identifying potential liabilities that need to be addressed through chemical modification. nih.govnih.govresearchgate.net
Quantum-Mechanical (QM)-Based Scoring Protocols in Inhibitor Design
In the realm of rational inhibitor design, accurately predicting the binding affinity between a ligand and its protein target is a primary goal. Quantum-mechanical (QM)-based scoring functions have emerged as a powerful tool for this purpose, offering a more rigorous treatment of the underlying physics of molecular interactions compared to classical force fields.
A QM-based scoring protocol has been successfully developed and applied to study the inhibition of cyclin-dependent kinase 2 (CDK2) by a series of pyrazolo[1,5-a]pyrimidine-based inhibitors. nih.gov This approach utilized a hybrid three-layer QM/MM (Quantum Mechanics/Molecular Mechanics) setup to calculate binding scores. nih.gov
The study found a good correlation between the QM-calculated binding scores and the experimentally determined binding free energies. nih.gov A key aspect of this method is the ability to decompose the total interaction energy into contributions from different fragments of the ligand. This allows for a detailed rationalization of the structure-activity relationship (SAR), explaining why certain modifications to the pyrazolo[1,5-a]pyrimidine scaffold lead to increased or decreased potency. nih.gov
The success of these QM-based scoring protocols suggests they can be a valuable tool in computer-aided drug design, helping to refine lead compounds and design novel inhibitors with improved binding affinities for their targets. nih.gov
Spectroscopic and Analytical Characterization Methodologies in Research on Pyrazolo 1,5 a Pyrimidin 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of pyrazolo[1,5-a]pyrimidin-5-ol (B1436583) and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise determination of the molecular structure. researchgate.net
In the ¹H NMR spectrum of the parent pyrazolo[1,5-a]pyrimidine (B1248293) system, the chemical shifts of the protons are crucial for identifying their positions on the bicyclic ring. For instance, in a study of methyl-substituted derivatives, the fine structure in the ¹H NMR spectrum was used to distinguish between 5-methyl and 7-methyl isomers. researchgate.net The chemical shifts (δ) and coupling constants (J) provide information about the connectivity of protons. For example, a doublet signal with a specific coupling constant can indicate adjacent protons.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. researchgate.net In derivatives of pyrazolo[1,5-a]pyrimidine, the carbon signals can be unambiguously assigned using techniques like two-dimensional (2D) NMR experiments (e.g., HETCOR) and gated decoupled spectra, which reveal one-bond and long-range ¹³C-¹H coupling constants. researchgate.net For example, in one study, the carbonyl carbon atoms in pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives were identified by their characteristic high chemical shifts of 159.3 and 162.2 ppm. bme.hu
The presence of specific functional groups in derivatives of this compound can be confirmed by their characteristic NMR signals. For example, a D₂O exchangeable singlet in the ¹H NMR spectrum is indicative of a hydroxyl (-OH) or an amino (-NH) proton. nanobioletters.com In one synthesized derivative, 5-methyl-2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol, a singlet at δ 11.87 ppm was attributed to the OH proton, which was exchangeable with D₂O. nanobioletters.com
Table 1: Representative ¹H and ¹³C NMR Data for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Assignment | Reference |
|---|---|---|---|---|---|
| 5-Methyl-2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol | ¹H | 11.87 | s | OH | nanobioletters.com |
| ¹H | 11.31 | s | NH | nanobioletters.com | |
| ¹H | 5.84 | s | C5-H pyrimidine (B1678525) | nanobioletters.com | |
| ¹H | 2.39 | s | CH₃ | nanobioletters.com | |
| ¹³C | 172.6 | - | C=O | nanobioletters.com | |
| ¹³C | 24.8 | - | CH₃ | nanobioletters.com | |
| 5,7-Dimethyl-N-phenyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-2-amine | ¹H | 8.50 | s | NH | nanobioletters.com |
| ¹H | 7.07 | s | C5-H pyrimidine | nanobioletters.com | |
| ¹H | 2.66, 2.55 | s | CH₃ | nanobioletters.com | |
| ¹³C | 164.2, 150.6, 148.0, 146.3, 143.5, 140.1, 136.6, 133.4, 130.5, 127.6, 124.5, 118.3, 110.4, 89.2 | - | Aromatic & Heterocyclic Carbons | nanobioletters.com | |
| ¹³C | 24.6, 18.4 | - | CH₃ | nanobioletters.com | |
| 4H,5H-Pyrazolo[1,5-a]pyrimidine-5-one | ¹H | 12.08 | s | NH | biorxiv.org |
| ¹H | 8.48 | dd, J = 7.9, 0.8 | HetH | biorxiv.org | |
| ¹H | 5.94 | d, J = 7.9 | HetH | biorxiv.org |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a critical analytical technique used to determine the molecular weight of this compound and its derivatives, providing essential confirmation of their successful synthesis. researchgate.net The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) in the mass spectrum corresponds to the molecular weight of the compound. bme.hujst.go.jp
For instance, in the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, the mass spectrum of one product showed a signal at m/z 270 for [MH]⁺, which supported the proposed structure. bme.hu Similarly, for a series of novel pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A inhibitors, the molecular ion peak was observed as [M+H]⁺, confirming the molecular weight of the synthesized compounds. jst.go.jp
Beyond molecular weight confirmation, mass spectrometry provides valuable insights into the fragmentation pathways of these molecules under electron impact (EI) or other ionization methods. sapub.org The fragmentation pattern is a unique fingerprint of a compound and can help to elucidate its structure. The fragmentation of pyrimidine rings often involves the successive loss of small functional groups. sapub.org The analysis of these fragment ions can confirm the presence of specific substructures within the molecule. For example, the loss of a methyl radical or a carbon monoxide molecule can be indicative of the presence of these groups. sapub.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. biorxiv.orgacs.org This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 2: Mass Spectrometry Data for Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Ionization Method | m/z (Observed) | Ion Type | Molecular Formula | Reference |
|---|---|---|---|---|---|
| This compound | - | 135.123 | [M] | C₆H₅N₃O | chemsrc.com |
| 5-Methyl-2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol | MS | 380 | [M]⁺ | C₁₉H₁₆N₄O₃S | nanobioletters.com |
| 5,7-Dimethyl-N-phenyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-2-amine | MS | 378 | [M]⁺ | C₂₀H₁₈N₄O₂S | nanobioletters.com |
| Methyl 4-(5-{[(tert-butoxy)carbonyl][2-(2-hydroxyethoxy)ethyl]amino}pyrazolo[1,5-a]pyrimidin-3-yl)-2-hydroxybenzoate | ESI+ | 373.15150 | [M+H]⁺ | C₁₈H₂₁N₄O₅ | biorxiv.org |
| 7-Amino-6-cyano-2-ethyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | EI | 320.1267 | [M]⁺ | C₁₈H₁₆N₄O₂ | acs.org |
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization in Synthesized Derivatives
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in synthesized derivatives of this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. researchgate.net
In the context of pyrazolo[1,5-a]pyrimidine chemistry, IR spectroscopy is routinely used to confirm the presence of key functional groups introduced during synthesis. For example, the presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. nanobioletters.com The stretching vibration of an amino (-NH) group typically appears in the same region, often as sharper peaks. bme.hunanobioletters.com
Carbonyl (C=O) stretching vibrations are particularly informative and appear as strong absorption bands in the region of 1650-1800 cm⁻¹. The exact frequency can provide clues about the nature of the carbonyl group (e.g., ketone, ester, amide). In a study of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, the IR spectra showed bands around 1655 cm⁻¹ and 1622 cm⁻¹, which were attributed to the carbonyl groups. bme.hu The presence of a nitrile (-C≡N) group is easily identified by a sharp absorption band around 2210-2260 cm⁻¹. nanobioletters.comacs.org
Table 3: Characteristic IR Absorption Frequencies for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Functional Group | Wavenumber (ν, cm⁻¹) | Reference |
|---|---|---|---|
| 5-Methyl-2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol | OH | 3454 | nanobioletters.com |
| NH | 3370 | nanobioletters.com | |
| SO₂ | 1132, 1072 | nanobioletters.com | |
| 5,7-Dimethyl-N-phenyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-2-amine | NH | 3358 | nanobioletters.com |
| C=N | 1606 | nanobioletters.com | |
| SO₂ | 1131, 1066 | nanobioletters.com | |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative | NH | 3242 | bme.hu |
| C=O | 1667 | bme.hu | |
| 7-Amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | NH₂ | 3462, 3329 | acs.org |
| C≡N | 2212 | acs.org | |
| C=O | 1705 | acs.org |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the purity and confirming the empirical and molecular formula of newly synthesized this compound derivatives. researchgate.netjst.go.jp
The experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct structure and high purity of the synthesized compound. bme.hunanobioletters.com
For example, in the synthesis of a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative with the molecular formula C₇H₇N₃O, the calculated elemental composition was C, 56.37%; H, 4.73%; N, 28.17%. The experimentally found values were C, 56.22%; H, 4.75%; N, 28.21%, which are in excellent agreement with the calculated values. bme.hu Similarly, for 5,7-dimethyl-N-phenyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-2-amine (C₂₀H₁₈N₄O₂S), the calculated values were C, 63.47%; H, 4.79%; N, 14.80%, and the found values were C, 63.36%; H, 4.84%; N, 14.73%. nanobioletters.com
Table 4: Elemental Analysis Data for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative | C₇H₇N₃O | C: 56.37, H: 4.73, N: 28.17 | C: 56.22, H: 4.75, N: 28.21 | bme.hu |
| Pyrazolo[1,5-a]pyrimidine derivative | C₁₂H₉N₃O | C: 68.24, H: 4.29, N: 19.89 | C: 68.02, H: 4.32, N: 19.82 | bme.hu |
| 5,7-Dimethyl-N-phenyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-2-amine | C₂₀H₁₈N₄O₂S | C: 63.47, H: 4.79, N: 14.80 | C: 63.36, H: 4.84, N: 14.73 | nanobioletters.com |
| 5-Methyl-2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol | C₁₉H₁₆N₄O₃S | C: 59.99, H: 4.24, N: 14.73 | - | nanobioletters.com |
| Pyrazolo[1,5-a]pyrimidine derivative | C₂₃H₂₀F₃N₅O₃ | C: 58.60, H: 4.28, N: 14.86 | C: 58.61, H: 4.51, N: 14.86 | jst.go.jp |
Future Perspectives and Addressing Research Challenges for Pyrazolo 1,5 a Pyrimidin 5 Ol
Advancements in Scalable and Cost-Effective Synthetic Production of Pyrazolo[1,5-a]pyrimidin-5-ol (B1436583) Derivatives
The efficient and economical synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is paramount for their widespread application in drug discovery and development. researchgate.net Researchers have been actively exploring various synthetic strategies to improve yield, reduce environmental impact, and allow for greater structural diversification.
Traditional methods for synthesizing the pyrazolo[1,5-a]pyrimidine core often involve the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. smolecule.comsemanticscholar.org While effective, these methods can sometimes be lengthy and require harsh reaction conditions. To address these limitations, several innovative approaches have been developed.
Modern Synthetic Methodologies:
Microwave-Assisted Synthesis: This technique has been shown to significantly shorten reaction times and improve yields for various pyrazolo[1,5-a]pyrimidine derivatives. smolecule.combeilstein-journals.org A one-pot, microwave-assisted method has been established for the synthesis of substituted pyrazolo[1,5-a]pyrimidinones, demonstrating tolerance for a variety of functional groups. beilstein-journals.org
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules in a single step from simple, readily available starting materials. researchgate.net This approach is advantageous for its atom economy and ability to generate diverse chemical libraries for screening. researchgate.net
Solvent-Free and Green Chemistry Approaches: To minimize environmental impact, solvent-free synthesis techniques are being explored. smolecule.com For instance, heating reactants in pyridine (B92270) has proven effective for producing certain derivatives. smolecule.com The use of deep eutectic solvents (DES) also presents a benign and scalable method with a simple work-up procedure. ias.ac.in
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura cross-coupling have been instrumental in introducing diverse functional groups at various positions of the pyrazolo[1,5-a]pyrimidine scaffold, thereby enhancing structural diversity and biological activity. rsc.orgresearchgate.net This has been particularly useful for forming C-C bonds in sterically hindered positions. researchgate.netrjdentistry.com
A reproducible and scalable method has been developed for a series of 3,6-substituted pyrazolo[1,5-a]pyrimidines, which are foundational for designing selective inhibitors of AMP-activated protein kinase. researchgate.netrjdentistry.com The synthesis of various pyrazolo[1,5-a]pyrimidin-7-ol derivatives has been achieved by reacting β-keto esters with 3-amino pyrazole (B372694) under reflux conditions in acetic acid. nih.gov
Development of Next-Generation this compound Compounds with Enhanced Potency and Selectivity
A primary goal in the development of pyrazolo[1,5-a]pyrimidine-based therapeutics is the creation of next-generation compounds with superior potency and selectivity. This involves meticulous structure-activity relationship (SAR) studies to understand how different substituents on the core scaffold influence biological activity.
The pyrazolo[1,5-a]pyrimidine scaffold is a key component in several kinase inhibitors, including those targeting Tropomyosin receptor kinases (Trks), which are crucial in cellular signaling pathways. mdpi.com While first-generation Trk inhibitors have been clinically approved, the emergence of resistance mutations has driven the development of second-generation inhibitors. mdpi.com
Key SAR Insights for Enhanced Potency and Selectivity:
| Position of Substitution | Favorable Substituents/Moieties | Impact on Activity/Selectivity |
| Position 3 | Carboxamide group, Nitrile substitution | Significantly enhances inhibitory activity against Trk receptors. mdpi.com |
| Position 5 | Pyrrolidine (B122466) moiety, 2,5-difluorophenyl-substituted pyrrolidine | Enhances Trk inhibition. mdpi.com |
| Position 6 | Methyl group | Substantially improves potency and PDE selectivity. jst.go.jp |
| General | Macrocyclization | Can lead to highly potent and selective inhibitors by restricting conformational flexibility. biorxiv.org |
For instance, in the context of Trk inhibitors, the presence of a carboxamide group at the third position and a pyrrolidine moiety at the fifth position significantly boosts inhibitory efficacy. mdpi.com Further substitution on the pyrrolidine ring with halogens like fluorine can further enhance activity. mdpi.com In the development of phosphodiesterase 2A (PDE2A) inhibitors, introducing a methyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core led to a substantial improvement in potency and selectivity. jst.go.jp
Macrocyclization has also emerged as a powerful strategy. By constraining the molecule's conformation, it is possible to develop highly potent and selective inhibitors for various kinases, including Casein Kinase 2 (CK2) and Adaptor-Associated Kinase 1 (AAK1). biorxiv.orgbiorxiv.org
Strategies for Overcoming Clinical Drug Resistance, Improving Bioavailability, and Mitigating Off-Target Effects
Addressing the challenges of drug resistance, poor bioavailability, and off-target effects is critical for the clinical success of this compound derivatives. rsc.org
Overcoming Drug Resistance: The development of resistance to kinase inhibitors is a significant hurdle. mdpi.com Second and third-generation inhibitors are being designed to be effective against mutated forms of the target protein that are resistant to earlier drugs. This often involves structural modifications that allow the inhibitor to bind to the mutated kinase.
Improving Bioavailability: The ability of a drug to be absorbed and distributed in the body is crucial for its efficacy. Future research will focus on optimizing the physicochemical properties of pyrazolo[1,5-a]pyrimidine compounds to enhance their oral bioavailability. rsc.org This can involve modifying the structure to improve solubility and permeability.
Mitigating Off-Target Effects: Off-target effects, where a drug interacts with unintended biological molecules, can lead to toxicity. rsc.org Strategies to mitigate these effects include:
Increasing Selectivity: As discussed previously, SAR studies and strategies like macrocyclization can lead to more selective compounds. mdpi.combiorxiv.org
Structural Modifications: The addition of specific functional groups can reduce off-target interactions. For example, incorporating a morpholine (B109124) group at a particular position has been shown to improve selectivity by minimizing off-target effects. mdpi.com Similarly, removing basic moieties has been effective in addressing hERG inhibition in certain series of compounds. nih.gov
Exploration of Novel Biological Targets and Untapped Therapeutic Areas for this compound Scaffolds
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold suggests its potential to interact with a wide range of biological targets beyond those already identified. nih.gov This opens up exciting possibilities for its application in new therapeutic areas.
The pyrazolo[1,5-a]pyrimidine nucleus is a known pharmacophore in compounds targeting a variety of enzymes and receptors, including:
Protein kinases (e.g., Trk, EGFR, B-Raf, MEK, Pim-1, CK2) rsc.orgmdpi.com
Phosphodiesterases (e.g., PDE2A) jst.go.jp
Phosphoinositide 3-kinases (PI3Kδ) nih.gov
Potential New Therapeutic Applications:
Antiviral Agents: Derivatives of pyrazolo[1,5-a]pyrimidine have been explored for their potential as antiviral agents, including against HIV. smolecule.com The structural similarity to purines makes this scaffold a candidate for disrupting viral replication. byu.edu
Neurodegenerative and Neuropsychiatric Disorders: Selective inhibition of PDE2A by pyrazolo[1,5-a]pyrimidine derivatives is being investigated as a novel approach to treat cognitive impairment in conditions like schizophrenia. jst.go.jp
Inflammatory and Autoimmune Diseases: Selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine core are being developed for the treatment of diseases like systemic lupus erythematosus. mdpi.com
Antimicrobial Agents: Some pyrazolo[1,5-a]pyrimidine derivatives have shown promising antibacterial activity. researchgate.netresearchgate.net
The discovery of novel biological targets is being aided by advanced screening techniques and a deeper understanding of disease pathways.
Integration of Advanced Experimental Techniques with Sophisticated Computational Methodologies in Drug Discovery
The synergy between advanced experimental techniques and sophisticated computational methods is accelerating the discovery and optimization of new drugs based on the pyrazolo[1,5-a]pyrimidine scaffold.
Computational Approaches:
Molecular Docking and Modeling: These tools are used to predict how a compound will bind to its target protein, providing insights for rational drug design. nih.govrsc.org Molecular dynamics simulations can further elucidate the stability of these interactions. nih.gov
Virtual Screening: AI-powered screening platforms can rapidly evaluate large virtual libraries of compounds to identify potential hits for a specific target. nih.gov For example, an AI-powered approach was used to identify a pyrazolo[1,5-a]pyrimidine derivative that targets TLR4-TLR4 homodimerization. nih.gov
In Silico ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a compound, helping to prioritize candidates with favorable drug-like properties.
Advanced Experimental Techniques:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for their biological activity against a specific target.
Kinome Scanning: This technique provides a broad assessment of a compound's selectivity by testing its binding against a large panel of kinases. byu.edu
X-ray Crystallography: Determining the three-dimensional structure of a compound bound to its target protein provides invaluable information for structure-based drug design and optimization. biorxiv.org
Differential Scanning Fluorimetry (DSF): DSF is a rapid and sensitive assay used to screen for potent inhibitors and assess their selectivity. biorxiv.orgbiorxiv.org
Q & A
Q. Basic
- NMR (¹H/¹³C) : Assigns substituent positions and confirms regiochemistry (e.g., C7–H downfield shifts at δ 8.5–9.0 ppm) .
- HRMS : Validates molecular formulas (e.g., [M+H]⁺ for C₁₃H₁₁N₅O: calcd 254.1042, found 254.1039) .
- X-ray crystallography : Resolves ambiguous structures, particularly for fused derivatives .
Q. Advanced
- TD-DFT calculations : Predict absorption/emission spectra of fluorophores, correlating with experimental λmax .
- Molecular docking : Prioritizes compounds for kinase inhibition (e.g., Pim-1 inhibitors with RMSD <2.0 Å) .
What strategies improve the drug-likeness of this compound-based candidates?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
